2,3-Dimethylbutane

Catalog No.
S569631
CAS No.
79-29-8
M.F
C6H14
M. Wt
86.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylbutane

CAS Number

79-29-8

Product Name

2,3-Dimethylbutane

IUPAC Name

2,3-dimethylbutane

Molecular Formula

C6H14

Molecular Weight

86.18 g/mol

InChI

InChI=1S/C6H14/c1-5(2)6(3)4/h5-6H,1-4H3

InChI Key

ZFFMLCVRJBZUDZ-UHFFFAOYSA-N

SMILES

CC(C)C(C)C

solubility

less than 1 mg/mL at 74.3° F (NTP, 1992)
2.61e-04 M
SOL IN ETHANOL, ETHER; VERY SOL IN ACETONE
Water solubility = 22.5 mg/l at 25 °C

Synonyms

Diisopropyl, 2,3-Dimethylbutane

Canonical SMILES

CC(C)C(C)C

The exact mass of the compound 2,3-Dimethylbutane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 74.3° f (ntp, 1992)2.61e-04 msol in ethanol, ether; very sol in acetonewater solubility = 22.5 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24837. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Butanes - Supplementary Records. It belongs to the ontological category of alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2,3-Dimethylbutane (CAS: 79-29-8) is a doubly branched-chain structural isomer of hexane, characterized by the formula C6H14. [4, 5] It is a colorless, volatile liquid used as a high-octane component in fuels and as a reagent or solvent in organic synthesis. [2, 3] Its specific branching pattern distinguishes its physicochemical properties, such as boiling point and octane rating, from other hexane isomers like n-hexane and 2,2-dimethylbutane, making it non-interchangeable for performance-critical applications.

While all hexane isomers share the molecular formula C6H14, their structural arrangements result in critical differences in performance-defining properties. Substituting 2,3-dimethylbutane with its linear isomer, n-hexane, or its more branched isomer, 2,2-dimethylbutane (neohexane), leads to significant, often unacceptable, changes in combustion efficiency (octane number) and processability (boiling point). [12, 14] For applications in performance fuel blending or as a process solvent where a specific evaporation rate is required, the unique combination of high branching and molecular symmetry in 2,3-dimethylbutane makes it a specific, non-interchangeable material choice.

Superior Anti-Knock Performance in Combustion Applications

2,3-Dimethylbutane exhibits one of the highest Research Octane Numbers (RON) among all C6 isomers, a key metric for resistance to engine knocking. [12] Its RON of ~103.1-104.3 significantly surpasses that of the linear n-hexane (RON 25) and even exceeds the highly-branched 2,2-dimethylbutane (RON 91.8-93.4). [12, 22] This makes it a premium component for enhancing the performance of high-octane gasoline. [23]

Evidence DimensionResearch Octane Number (RON)
Target Compound Data103.1 - 104.3
Comparator Or Baselinen-hexane: 25; 2,2-dimethylbutane: 91.8 - 93.4
Quantified Difference>4x higher than n-hexane; ~11-13% higher than 2,2-dimethylbutane
ConditionsStandardized Cooperative Fuel Research (CFR) engine test (ASTM D2699).

For fuel formulators, this higher RON allows for the production of higher-performance fuels or requires a lower blend volume to achieve a target octane rating, impacting formulation cost and efficiency.

Defined Mid-Range Boiling Point for Process Control and Solvent Selection

The boiling point of 2,3-dimethylbutane (57.9 °C) is distinctly positioned between its isomers 2,2-dimethylbutane (49.7 °C) and n-hexane (68.7 °C). [4, 8] This specific volatility is critical in solvent applications where a defined evaporation rate is necessary for process control, such as in coatings, adhesives, or extraction processes. Unlike its isomers, it provides a balance between rapid evaporation and sufficient working time.

Evidence DimensionNormal Boiling Point (°C)
Target Compound Data57.9 °C
Comparator Or Baseline2,2-dimethylbutane: 49.7 °C; n-hexane: 68.7 °C
Quantified Difference8.2 °C higher than 2,2-dimethylbutane; 10.8 °C lower than n-hexane
ConditionsStandard atmospheric pressure (1 atm).

This property allows for precise tuning of drying times and solvent removal in manufacturing processes, a capability not offered by the faster-evaporating 2,2-dimethylbutane or the slower-evaporating n-hexane.

Distinct Fluid Dynamic Properties: Lower Viscosity than n-Hexane

The branching structure of 2,3-dimethylbutane results in different intermolecular forces compared to its linear isomer, n-hexane, leading to distinct fluid properties. While comprehensive viscosity data for 2,3-dimethylbutane is sparse, the trend among hexane isomers shows that increased branching generally leads to lower viscosity. For comparison, n-hexane has a dynamic viscosity of 0.300 mPa·s at 25 °C. [15] The lower viscosity typical of branched alkanes can be advantageous in applications requiring low flow resistance or rapid wetting of surfaces.

Evidence DimensionDynamic Viscosity (mPa·s at 25 °C)
Target Compound DataLower than n-hexane (class-level trend)
Comparator Or Baselinen-hexane: 0.300 mPa·s
Quantified DifferenceNot specified, but expected to be lower based on structural trends.
ConditionsMeasurement at 25 °C.

In formulations or as a process medium, lower viscosity reduces pumping energy requirements and can improve the performance of sprays or coatings by enabling finer atomization.

High-Performance Fuel Blending Component

Due to its exceptionally high Research Octane Number (RON) of over 103, 2,3-dimethylbutane is a preferred choice for elevating the anti-knock properties of gasoline. It is used as a high-purity additive to formulate premium and racing fuels where maximum resistance to premature detonation is required for high-compression engines. [12, 23]

Process Solvent for Controlled Evaporation Rates

The specific boiling point of 57.9 °C makes 2,3-dimethylbutane suitable as a specialty solvent in applications requiring a faster evaporation rate than n-hexane but slower than neohexane. This is valuable in the manufacturing of adhesives, coatings, and in extraction processes where precise control over drying time is essential for product quality. [4]

Precursor for Specific Chemical Intermediates

The unique symmetrical structure of 2,3-dimethylbutane makes it a useful starting material in organic synthesis. For example, it can be a precursor for producing 2,3-dimethylbutane-2,3-diol (pinacol), an important intermediate for rubber synthesis and other specialty chemicals. [20, 26]

Physical Description

2,3-dimethylbutane appears as a clear colorless liquid with a petroleum-like odor. Flash point -20°F. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid
Clear liquids with mild, gasoline-like odors.

Color/Form

COLORLESS LIQUID

XLogP3

3.4

Boiling Point

136.4 °F at 760 mm Hg (NTP, 1992)
57.9 °C
57.9 °C @ 760 MM HG
136.4°F

Flash Point

-20 °F (NTP, 1992)
-20 °F (-29 °C) (CLOSED CUP)
-20°F

Vapor Density

3 (NTP, 1992) (Relative to Air)
3.0 (AIR= 1)
3

Density

0.6616 at 68 °F (NTP, 1992)
0.6616 @ 20 °C/4 °C
0.6616

LogP

3.42 (LogP)
Log Kow = 3.42

Melting Point

-199.3 °F (NTP, 1992)
-128.8 °C
-199.3°F

UNII

68ISQ7A432

GHS Hazard Statements

Aggregated GHS information provided by 210 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (12.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (99.52%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

200 mm Hg at 70 °F ; 400 mm Hg at 102° F (NTP, 1992)
235.02 mmHg
Vapor pressure = 235 mm Hg at 25 °C
200 mmHg at 70°F

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

79-29-8

Wikipedia

2,3-dimethylbutane

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

HYDROISOMERIZATION OF 2-METHYLPENTANE (ISOHEXANE) IN THE PRESENCE OF A CATALYST
ALKYLATION OF ETHYLENE WITH ISOBUTANE USING ALUMINUM CHLORIDE CATALYST.

General Manufacturing Information

Petroleum refineries
Butane, 2,3-dimethyl-: ACTIVE

Analytic Laboratory Methods

A SOLVENT IN A HANDICRAFT FIRM WAS ANALYZED BY MASS SPECTROMETRY & SHOWED THE PRESENCE OF 2,3-DIMETHYLBUTANE.
A gastight, low-volume photoionization detector (PID) was constructed to detect trace hydrocarbons, incl 2,3-dimethylbutane, in atmospheric samples. The avg minimum detectable amt for the PID was 8.6 pg for alkanes. When the detector was operated in tandem with a standard flame ionization detector (FID), PID/FID response ratios normalized to toluene produced values that could be used to classify hydrocarbons according to their degree of saturation.
A modified variant of the purge-and-trap gas chromatographic analysis of volatile organic carbon compounds in water was designed. Samples collected in glass 1 l bottles are purged at 60 °C for 1 hr in an ultrapure helium gas stream using an open loop arrangement. Volatile eluates are trapped onto selective adsorbents packed inside stainless steel tubes connected in series. After stripping at a flow rate of 100 mg/min for 60 min, the adsorbent tubes are disconnected, fitted with analytical desorption caps and sequentially desorbed for 10 min on a thermal desorber. The desorbed organics are trapped at 30 °C on a packed cold trap prior to flash volatilization of the volatiles across a fused silica transfer line onto a capillary column. The method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/l per component. The recoveries of 2,3-dimethylbutane from water at 30 and 60 °C were 50 and 85%, respectively.

Storage Conditions

...MATERIALS WHICH ARE TOXIC AS STORED OR...DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD...PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED...

Dates

Last modified: 08-15-2023

2,3-Dimethylbutane. CAS# 79-29-8

J B Galvin, R Panson
PMID: 10537377   DOI: 10.1080/009841099157476

Abstract




The pulmonary capillary blood flow (Qc) at rest and work measured simultaneously by 3 inert substances

M Imbriani
PMID: 7615173   DOI:

Abstract

We have considered the opportunity of using some inert vapours (2-3 Dimethylbutane, 2 Methylpentane, n-Hexane) to measure the pulmonary capillary blood flow (Qc). The measurements were performed by means of a gas chromatograph connected with a mass spectrometer. The alpha values (Bunsen absorption coefficients) measured by a constant pressure method (multiple equilibration methods) were reported. Qc was measured in 14 healthy subjects at rest and in 5 subjects during exercise (25 and 50 watt by means of a cyclo ergometer, steady state test) (rebreathing method). The method used allow multiple measurements of Qc during the same exercise test.


Explore Compound Types